Gestrinone

Catalog No.
S528836
CAS No.
16320-04-0
M.F
C21H24O2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gestrinone

CAS Number

16320-04-0

Product Name

Gestrinone

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N

SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Solubility

Soluble in DMSO

Synonyms

18,19-Dinorpregna-4,9,11-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-, Dimetriose, Gestrinone, Nemestran, R 2323, R-2323, R2323

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O

Description

The exact mass of the compound Gestrinone is 308.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of oxo steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Gestrinone works by suppressing the growth of endometrial tissue and reducing estrogen production. Several scientific studies have investigated its effectiveness in managing endometriosis.

  • Suppression of Endometrial Lesions

    Studies have shown that Gestrinone can be effective in shrinking endometrial implants and reducing associated pain. A review published in the journal "Human Reproduction Update" found that Gestrinone treatment led to a significant improvement in pain symptoms and a decrease in the size of endometrial lesions compared to placebo [].

  • Impact on Fertility

    While Gestrinone can be effective in managing endometriosis symptoms, it may also have a temporary impact on fertility. Research suggests that ovulation can be suppressed during treatment, potentially affecting a woman's ability to conceive []. This highlights the importance of discussing potential side effects with a healthcare professional before starting Gestrinone therapy.

Gestrinone, also known as 17α-ethynyl-18-methyl-19-nor-δ9,11-testosterone, is a synthetic steroid that exhibits mixed progestogenic and antiprogestogenic properties. It is classified as a 19-norsteroid derivative and is characterized by its complex mechanism of action. Gestrinone binds with high affinity to the progesterone receptor and possesses lower affinity for the androgen receptor, functioning as a selective progesterone receptor modulator. This compound is primarily used in the treatment of endometriosis and has been studied for its potential applications in gynecological cancers due to its hormonal activity and ability to inhibit gonadotropin release .

  • Gestrinone exhibits a multifaceted mechanism of action:
    • Anti-estrogenic effect: It competes with estradiol for binding to estrogen receptors, leading to decreased endometrial proliferation associated with endometriosis [].
    • Weak androgenic effect: This may contribute to some side effects but is generally less pronounced compared to other endometriosis treatments [].
    • Anti-progestogenic and antigonadotropic effects: These actions further suppress endometrial growth and ovulation, respectively [].
  • Side Effects: Due to its hormonal effects, Gestrinone can cause menstrual irregularities, breast tenderness, mood changes, and symptoms of mild masculinization like acne and increased body hair growth [].
  • Contraindications: Gestrinone is contraindicated in pregnancy (Category X) due to potential teratogenic effects and in individuals with undiagnosed vaginal bleeding or history of breast cancer [].
  • Long-term use: Treatment with Gestrinone is typically limited to 6 months due to concerns about potential liver toxicity with prolonged use [].

Gestrinone undergoes metabolic transformations primarily through hydroxylation in the liver, leading to the formation of several active metabolites, including 16β-hydroxy gestrinone and D-homo gestrinone. These metabolites exhibit reduced activity compared to the parent compound. The pharmacokinetics of gestrinone indicate a plasma half-life of approximately 24 to 27.3 hours, with renal excretion accounting for less than 1% of the drug .

Gestrinone's biological activity is multifaceted; it acts on various hormone receptors, influencing reproductive hormones and metabolic pathways. Its primary actions include:

  • Inhibition of Gonadotropins: Gestrinone suppresses luteinizing hormone and follicle-stimulating hormone without affecting their basal levels, thus inhibiting ovarian steroidogenesis.
  • Receptor Interaction: It binds to progesterone receptors with high affinity and exhibits weak androgenic activity through its interaction with androgen receptors. Additionally, it has antiestrogenic effects in the endometrium .
  • Effects on Endometriosis: In clinical studies, gestrinone has been shown to decrease estrogen and progestin receptors in endometrial tissue, contributing to its therapeutic effects in endometriosis .

The synthesis of gestrinone involves several key steps that typically include:

  • Starting Material: The synthesis often begins with steroid precursors such as norgestrienone.
  • Modification: Key modifications include the introduction of an ethynyl group at the C17 position and a methyl group at C18.
  • Purification: The final product is purified using chromatography techniques to ensure high purity suitable for pharmaceutical use.

Detailed synthetic routes may vary depending on the specific laboratory methods employed but generally follow established organic synthesis protocols for steroid derivatives .

Gestrinone is primarily utilized in:

  • Endometriosis Treatment: It is administered orally to manage symptoms associated with endometriosis due to its ability to modulate hormonal levels.
  • Gynecological Cancer Research: Investigations into its anticancer properties are ongoing, particularly regarding its effects on hormone-sensitive tumors .
  • Hormonal Regulation: Its unique receptor interactions make it a candidate for further research into hormonal therapies.

Gestrinone shares structural similarities with several other steroid compounds. Here are some notable comparisons:

CompoundProgesterone Receptor AffinityAndrogen Receptor AffinityEstrogen Receptor AffinityUnique Features
NorethisteroneModerateLowVery LowWidely used contraceptive
NorgestrienoneModerateModerateVery LowPrecursor to other progestins
LevonorgestrelHighModerateVery LowCommonly used in contraceptives
TetrahydrogestrinoneModerateHighVery LowKnown for enhanced anabolic effects

Gestrinone's unique profile lies in its mixed agonistic and antagonistic actions across different hormone receptors, making it distinct among progestins and providing therapeutic versatility not seen in many other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.177630004 g/mol

Monoisotopic Mass

308.177630004 g/mol

Boiling Point

507.638

Heavy Atom Count

23

LogP

3.169

Appearance

Solid powder

Melting Point

150-152

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1421533RCM

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Endometriosis with or without accompanying sterility. Treatment is limited to a single course of 6 months duration per lifetime.

Pharmacology

Gestrinone is a synthetic steroidal hormone which has androgenic, anti-estrogenic and anti-progestogenic properties [L1699]. The findings of several studies suggest that gestrinone is as effective as danazol in the treatment of infertility associated with endometriosis and is better tolerated, in terms of adverse effects [A32130, A32131]. Gestrinone has moderate anti-estrogen, and anti-gonadal properties, which can lead to increased concentrations of free testosterone, and decrease the level of sex hormone-binding globulin, suppress the FSH and LH hormone peak levels and decrease the LH mean to reduce estrogen levels. In addition, gestrinone has a direct effect on the endometrium and ectopic endometrial receptors, which have the roles of anti-progesterone and anti-estrogen effects lead to endometrial and ectopic endometrial atrophy to achieve therapeutic effects [L1697]. Gestrinone inhibits the release of pituitary gonadotropins. The effect on ovarian hormone secretion results in the atrophy of endometrial tissue, resulting in the regression of endometriosis. Gestrinone is structurally related to norgestrel and possesses some androgenic and progestogenic activity. However, the gestrinone has an antiprogesterone effect on endometrial tissue [L1697]. The effect of oral gestrinone, 2.5 mg biweekly for 6 months, was studied in a group of 11 women with mild or moderate endometriosis laparoscopically confirmed. Painful symptoms were alleviated in all patients within 8 weeks from the start of treatment. Gonadotropins, prolactin (PRL) 17 beta-estradiol (17 beta-E2), estrone (E1), progesterone (P), androstenedione (A), and dehydroepiandrosterone sulfate (DHEA-S) remained in the physiological follicular phase range [A32133]. Total testosterone (TT) and sex hormone-binding globulin (SHBG) decreased, and free testosterone (FT) slightly increased. Metabolic studies showed a decrease in total triglyceride level, very low-density lipoprotein (VLDL) triglycerides, and high-density lipoprotein (HDL) and VLDL cholesterol [A32133]. Low-density lipoprotein cholesterol and apoprotein B were found to be increased during gestrinone therapy. It can be extrapolated that gestrinone possesses antiestrogenic, androgenic, and progestogenic effects at therapeutic dosages both by acting on both central and peripheral steroid receptors [A32133].

MeSH Pharmacological Classification

Contraceptives, Oral, Hormonal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XA - Antigonadotropins and similar agents
G03XA02 - Gestrinone

Mechanism of Action

Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation.

Pictograms

Health Hazard

Health Hazard

Other CAS

16320-04-0

Absorption Distribution and Excretion

The oral absorption of gestrinone is 30% ±30.
About 40-45% of a dose is excreted in the urine and 30-35% in the feces.
67 L
Renal Excretion accounts for < 1 %.

Metabolism Metabolites

Gestrinone undergoes hydroxylation in the liver. Gestrinone is actively metabolized in the liver, mainly by hydroxylation, to conjugated metabolites 16b-hydroxy,13-ethyl (1-OH) and D-homo gestrinone. In vitro studies have shown that the metabolites are active but weaker than the unchanged drug.

Wikipedia

Gestrinone

Biological Half Life

Plasma half-life is 24 hr.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Wu X, Xu Y. Gestrinone combined with ultrasound-guided aspiration and ethanol injection for treatment of chocolate cyst of ovary. J Obstet Gynaecol Res. 2015 May;41(5):712-6. doi: 10.1111/jog.12612. Epub 2014 Nov 25. PubMed PMID: 25420776.
2: Zhu Y, Zhang T, Xie S, Tu R, Cao Y, Guo X, Zhou J, Zhou X, Cao L. Gestrinone inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK. Biomed Pharmacother. 2012 Dec;66(8):569-77. doi: 10.1016/j.biopha.2012.02.003. Epub 2012 Mar 27. PubMed PMID: 23102719.
3: Duan H, Wang S, Hao M, Chen L, Tang J, Wang X, Peng YZ, Zhang SC, Cao LR, Yu JJ. [Research of gestrinone-related abnormal uterine bleeding and the intervention in the treatment: a multi-center, randomized, controlled clinical trial]. Zhonghua Fu Chan Ke Za Zhi. 2016 Feb;51(2):98-102. doi: 10.3760/cma.j.issn.0529-567X.2016.02.004. Chinese. PubMed PMID: 26917477.
4: Wu S, Dong J, Cong J, Wang C, VonHertzen H, Godfrey EM. Gestrinone compared with mifepristone for emergency contraception: a randomized controlled trial. Obstet Gynecol. 2010 Apr;115(4):740-4. doi: 10.1097/AOG.0b013e3181d43ae4. PubMed PMID: 20308833.
5: Brun EM, Hernández-Albors A, Ventura R, Puchades R, Maquieira A. Enzyme-linked immunosorbent assays for the synthetic steroid gestrinone. Talanta. 2010 Sep 15;82(4):1581-7. doi: 10.1016/j.talanta.2010.07.067. Epub 2010 Aug 3. PubMed PMID: 20801376.
6: Xue HL, Yu N, Wang J, Hao WJ, Li Y, Liu MY. Therapeutic effects of mifepristone combined with Gestrinone on patients with endometriosis. Pak J Med Sci. 2016 Sep-Oct;32(5):1268-1272. PubMed PMID: 27882034; PubMed Central PMCID: PMC5103146.
7: Coutinho EM. Gestrinone in the treatment of myomas. Acta Obstet Gynecol Scand Suppl. 1989;150:39-46. PubMed PMID: 2694740.
8: Utsunomiya T, Sumioki H, Korenaga S, Matsuoka K, Korenga M, Kadota T. [Laparoscopic diagnosis and evaluation of danazol or gestrinone therapy for endometriosis in sterility]. Nihon Sanka Fujinka Gakkai Zasshi. 1988 Apr;40(4):459-66. Japanese. PubMed PMID: 2967341.
9: Fedele L, Bianchi S, Viezzoli T, Arcaini L, Candiani GB. Gestrinone versus danazol in the treatment of endometriosis. Fertil Steril. 1989 May;51(5):781-5. PubMed PMID: 2523321.
10: Ohno Y, Kitagawa I, Tamura H, Hosoda S, Yamashita S, Honjo H, Okada H. Antiestrogenic effect of gestrinone as an inhibitor of [3H]-estradiol binding to nuclear type II sites. Gynecol Obstet Invest. 1991;31(2):97-101. PubMed PMID: 2037266.
11: Peters F. Multicentre study of gestrinone in cyclical breast pain. Lancet. 1992 Jan 25;339(8787):205-8. PubMed PMID: 1346172.
12: Thomas EJ, Cooke ID. Impact of gestrinone on the course of asymptomatic endometriosis. Br Med J (Clin Res Ed). 1987 Jan 31;294(6567):272-4. PubMed PMID: 3101839; PubMed Central PMCID: PMC1245293.
13: Forbes KL, Thomas FJ. Tissue and endocrine responses to gestrinone and danazol in the treatment of endometriosis. Reprod Fertil Dev. 1993;5(1):103-9. PubMed PMID: 8234886.
14: Tamaya T, Fujimoto J, Watanabe Y, Arahori K, Okada H. Gestrinone (R2323) binding to steroid receptors in human uterine endometrial cytosol. Acta Obstet Gynecol Scand. 1986;65(5):439-41. PubMed PMID: 3490730.
15: Zheng P, Zhang YF, Wang JD. [Effect of gestrinone on the lipid metabolic parameters and bone mineral density in patients with endometriosis]. Zhonghua Fu Chan Ke Za Zhi. 2005 Mar;40(3):175-7. Chinese. PubMed PMID: 15840312.
16: Triolo O, De Vivo A, Benedetto V, Falcone S, Antico F. Gestrinone versus danazol as preoperative treatment for hysteroscopic surgery: a prospective, randomized evaluation. Fertil Steril. 2006 Apr;85(4):1027-31. PubMed PMID: 16580390.
17: Gestrinone versus a gonadotropin-releasing hormone agonist for the treatment of pelvic pain associated with endometriosis: a multicenter, randomized, double-blind study. Gestrinone Italian Study Group. Fertil Steril. 1996 Dec;66(6):911-9. PubMed PMID: 8941054.
18: Ortega FJ, Bañuls MJ, Sanza FJ, Casquel R, Laguna MF, Holgado M, López-Romero D, Barrios CA, Maquieira Á, Puchades R. Biomolecular Interaction Analysis of Gestrinone-anti-Gestrinone Using Arrays of High Aspect Ratio SU-8 Nanopillars. Biosensors (Basel). 2012 Aug 14;2(3):291-304. doi: 10.3390/bios2030291. PubMed PMID: 25585931; PubMed Central PMCID: PMC4263551.
19: Gao X, Wu E, Chen G. Mechanism of emergency contraception with gestrinone: a preliminary investigation. Contraception. 2007 Sep;76(3):221-7. Epub 2007 Jul 26. PubMed PMID: 17707720.
20: Quereda F, Barroso J, Acién P. Individual and combined effects of triptoreline and gestrinone on experimental endometriosis in rats. Eur J Obstet Gynecol Reprod Biol. 1996 Jul;67(1):35-40. PubMed PMID: 8789747.

Explore Compound Types